2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
The compound 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure features a 2-methylbenzylsulfonyl substituent at the 5-position of the thiadiazole ring and a propanamide group at the 2-position. The (2E)-configuration indicates the geometry of the imine bond in the thiadiazol-2(3H)-ylidene moiety.
Properties
Molecular Formula |
C14H17N3O3S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methyl-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-9(2)12(18)15-13-16-17-14(21-13)22(19,20)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,16,18) |
InChI Key |
VTHODZRSSAKYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The sulfonyl group is then introduced via sulfonation reactions, and the final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The thiadiazole ring may also participate in binding to nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares structural substituents, melting points (m.p.), and key functional groups of analogous 1,3,4-thiadiazole derivatives:
Key Observations:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., sulfonyl in the target compound, chlorophenyl in , or nitro groups) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions. For example, compound 6f (m.p. 295°C) has a chlorophenyl group, while the target compound’s sulfonyl group may confer similar thermal stability .
- Bulkier Substituents: Thiophene-carbonyl (m.p. 240–242°C, ) and thienothiophene derivatives (m.p. >300°C, ) show higher m.p. values due to extended conjugation and planar structures. The 2-methylbenzylsulfonyl group in the target compound is less rigid, suggesting a lower m.p. than 6f but higher than acetyl-substituted analogs (e.g., 11a: 214–216°C, ).
Biological Activity
The compound 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- Molecular Formula : C14H16N4O2S2
- Molecular Weight : 336.42 g/mol
Anticancer Properties
Research has highlighted the potential of thiadiazole derivatives in exhibiting anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
- Cell Viability and Proliferation
- Mechanism of Action
- Apoptosis Induction
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that the compound may possess antimicrobial properties. Thiadiazole derivatives have previously shown activity against various bacterial strains and fungi .
Study 1: Anticancer Efficacy
A recent study synthesized a series of thiadiazole derivatives and assessed their anticancer efficacy using MTT assays. The results indicated that compounds similar to 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide exhibited potent anti-proliferative effects with IC50 values ranging from 10 µM to 30 µM across different cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-methyl-N-[(2E)-5-... | MCF-7 | 20 | Apoptosis induction |
| 2-methyl-N-[(2E)-5-... | HCT116 | 15 | Cell cycle arrest |
| Thiadiazole Derivative X | A549 | 25 | Apoptosis induction |
Study 2: Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can potentially inhibit key proteins involved in cancer progression, such as CDK9 and STAT3. The sulfonyl and amino groups were identified as critical for binding affinity and inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
